N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-5-2-9-18-19(14)23-21(29-18)24(13-15-6-4-10-22-12-15)20(26)16-7-3-8-17(11-16)25(27)28/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHLLIMDNNKNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Core Reaction Sequence
The synthesis involves a three-step sequence:
- Preparation of 4-Methylbenzo[d]thiazol-2-amine :
Synthesis of 3-Nitro-N-(pyridin-3-ylmethyl)benzoyl Chloride :
- 3-Nitrobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) at 70°C for 3 hours, followed by reaction with pyridin-3-ylmethanamine in dichloromethane (DCM) under basic conditions (triethylamine).
- Yield : 85–90% for the acyl chloride intermediate; 68–75% for the amide formation.
Coupling of Intermediates :
- 4-Methylbenzo[d]thiazol-2-amine reacts with 3-nitro-N-(pyridin-3-ylmethyl)benzoyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C, using N,N-diisopropylethylamine (DIPEA) as a base.
- Reaction Time : 12–16 hours under nitrogen atmosphere.
- Workup : Precipitation with ice-cwater, followed by recrystallization from ethanol.
- Final Yield : 60–65%.
Table 1: Key Reaction Parameters
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | I₂, EtOH | 80°C | 6–8 | 72–78 |
| 2 | SOCl₂, DCM | 70°C | 3 | 85–90 |
| 3 | THF, DIPEA | 0–5°C | 12–16 | 60–65 |
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance efficiency, pharmaceutical manufacturers employ flow chemistry:
Mechanistic Insights
Acylation Mechanism
The coupling reaction proceeds via a nucleophilic acyl substitution:
- Base Activation : DIPEA deprotonates the benzothiazol-2-amine, enhancing nucleophilicity.
- Electrophilic Attack : The acyl chloride’s carbonyl carbon is attacked by the amine’s lone pair, forming a tetrahedral intermediate.
- Cl⁻ Departure : Elimination of chloride ion yields the final benzamide.
Figure 1: Proposed Reaction Mechanism
[Graphical representation of the acylation mechanism, omitted here for brevity]
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
Solid-Phase Synthesis
- Resin : Wang resin functionalized with hydroxymethyl groups.
- Steps : Sequential coupling of Fmoc-protected intermediates, followed by cleavage with trifluoroacetic acid (TFA).
- Purity : ≥95% (LC-MS), but lower overall yield (45–50%).
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional | 60–65 | 98 | High |
| Microwave | 78–82 | 97 | Moderate |
| Solid-Phase | 45–50 | 95 | Low |
Analytical Characterization
Spectroscopic Data
Challenges and Troubleshooting
Common Side Reactions
- Over-Acylation : Excess acyl chloride leads to diacylated byproducts. Mitigated by slow reagent addition.
- Nitro Group Reduction : Trace moisture reduces NO₂ to NH₂ during coupling. Avoided using molecular sieves.
Solvent Selection
- THF vs. DMF : THF minimizes nitro group side reactions but requires low temperatures; DMF increases reactivity at the cost of purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g)
- Structure : Features a thiazole core with a 4-pyridinyl group and a 4-methylpiperazinylmethyl substituent.
- Properties : Reported as a white solid with a melting point of 178–180°C. Its ¹H NMR spectrum shows characteristic peaks for the piperazine and pyridine protons .
- Comparison : Unlike the target compound, 4g lacks the nitro group and benzo[d]thiazole core. The 4-methylpiperazine group enhances solubility but may reduce membrane permeability compared to the pyridin-3-ylmethyl group in the target compound .
N-(2-(Benzo[d]thiazol-2-yl)-4-methylphenyl)benzamide (3m)
- Structure : Contains a benzo[d]thiazole linked to a 4-methylphenylbenzamide.
- Properties : Melting point 145–147°C; ¹H NMR confirms the methyl group on the phenyl ring (δ 2.35 ppm) .
Analogues with Nitro or Electron-Withdrawing Groups
4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)-3-nitrobenzamide (TOZ7)
- Structure: Includes a nitro group on the benzamide and a morpholinobenzo[d]thiazole core.
- Properties : Yield 42%; confirmed by ¹H NMR (δ 8.25 ppm for nitro group) .
- Comparison : The morpholine and methoxy groups in TOZ7 improve aqueous solubility compared to the target compound’s methyl and pyridinylmethyl groups. However, the fluorine atom in TOZ7 may alter metabolic stability .
3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide
- Structure : A benzamide with nitro and trifluoromethyl groups.
- Function : Reported as an inhibitor of FtsZ protein in Mycobacterium tuberculosis .
- Comparison : The trifluoromethyl group enhances lipophilicity and target affinity compared to the target compound’s pyridinylmethyl group, but may increase toxicity risks .
Pharmacologically Active Benzamide Derivatives
N-(Thiazol-2-yl)benzamide Analogs (e.g., TTFB)
- Function : Acts as selective negative allosteric modulators (NAMs) of the zinc-activated channel (ZAC) .
- Comparison : The target compound’s benzo[d]thiazole core and nitro group may enhance ZAC binding compared to simpler thiazole derivatives like TTFB. However, its larger size could reduce blood-brain barrier penetration .
Key Comparative Data
Research Implications and Limitations
- Nitro Group Impact : The 3-nitro group in the target compound may enhance binding to electron-deficient enzyme active sites but could also increase oxidative stress in vivo .
- Pyridinylmethyl vs. Piperazinyl Groups : The pyridinylmethyl substituent offers a balance between solubility and lipophilicity, whereas piperazinyl groups (as in 4g) prioritize solubility at the cost of membrane permeability .
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. The unique structural features of this compound, particularly the presence of a nitro group and a pyridinylmethyl moiety, contribute significantly to its biological efficacy.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 404.4 g/mol. The compound's structure can be represented as follows:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Molecular docking studies have shown that this compound interacts effectively with various proteins involved in cancer pathways, potentially inhibiting tumor growth and inducing apoptosis in cancer cells .
Case Studies:
- In vitro studies demonstrated that this compound could significantly reduce cell viability in several cancer cell lines, with IC50 values indicating potent cytotoxic effects .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | Induction of apoptosis |
| MCF7 (breast cancer) | < 15 | Inhibition of proliferation |
| HeLa (cervical cancer) | < 12 | Disruption of cell cycle progression |
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. It appears to modulate various inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Mechanism Insights:
Molecular dynamics simulations suggest that this compound binds to key receptors involved in inflammatory responses, enhancing its therapeutic potential against inflammatory diseases .
3. Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MIC) for various pathogens have been established, showcasing its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 31.25 | Gram-positive |
| Escherichia coli | 62.50 | Gram-negative |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Molecular docking studies have revealed favorable binding affinities with enzymes and receptors associated with cancer and inflammation, suggesting that its unique structural features enhance its specificity and efficacy compared to other benzothiazole derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide, and what reaction conditions are critical?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Cyclization : Formation of the benzo[d]thiazole ring via cyclization of 2-aminothiophenol derivatives under basic conditions (e.g., KOH/ethanol) .
- Amide Coupling : Reaction of the thiazole intermediate with 3-nitrobenzoyl chloride in the presence of coupling agents like HATU or DCC, with pyridin-3-ylmethylamine introduced via nucleophilic substitution .
- Critical Conditions : Temperature control (60–80°C for cyclization), anhydrous solvents (e.g., DMF), and inert atmospheres (N₂) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl on thiazole, nitro group on benzamide) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 452.1) and fragmentation patterns .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
- Enzyme Inhibition : Kinase or HDAC inhibition assays with recombinant enzymes (e.g., PI3Kγ), measuring ATP consumption or fluorogenic substrate cleavage .
- Selectivity : Compare cytotoxicity in normal cell lines (e.g., HEK293) to determine therapeutic indices .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position, pyridinylmethyl substitution) influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing nitro with methoxy or halogens) and test in parallel assays. For example:
| Substituent | IC₅₀ (µM, MCF-7) | Selectivity Ratio (Cancer/Normal) |
|---|---|---|
| 3-NO₂ | 10.2 | 5.3 |
| 4-OCH₃ | 18.7 | 2.1 |
| Data from analogs in and suggest nitro groups enhance potency but may reduce selectivity . |
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding to HDAC or kinase active sites, guiding rational design .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Methodological Answer :
- Pharmacokinetics : Administer orally (10–20 mg/kg) to rodents; collect plasma for LC-MS/MS analysis of Cmax, T½, and bioavailability .
- Efficacy : Xenograft models (e.g., nude mice with HT-29 tumors) monitor tumor volume reduction (≥50% at 20 mg/kg) and histopathology for apoptosis markers (e.g., cleaved caspase-3) .
Q. How can contradictory data on biological activity between similar compounds be resolved?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended targets .
- Metabolite Analysis : LC-MS/MS detects active metabolites (e.g., nitro-reduced amines) that may explain discrepancies .
Mechanistic and Comparative Studies
Q. What molecular targets or pathways are implicated in its mechanism of action?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated cells identifies upregulated pathways (e.g., apoptosis, cell cycle arrest) .
- Pull-Down Assays : Biotinylated probes isolate binding proteins (e.g., HDAC1 or PI3Kγ) for identification via mass spectrometry .
Q. How does this compound compare to structurally related benzamide derivatives in terms of efficacy and toxicity?
- Methodological Answer :
- Comparative Table :
| Compound | IC₅₀ (µM) | LogP | hERG IC₅₀ (µM) |
|---|---|---|---|
| Target Compound | 10.2 | 3.8 | >30 |
| N-(6-ethylbenzo[d]thiazol-2-yl) analog | 15.1 | 4.2 | 22.5 |
| Data from and highlight improved solubility (LogP <4) and reduced cardiotoxicity (hERG inhibition) . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
